N-(5-fluoro-2-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
Description
N-(5-fluoro-2-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide (molecular formula: C₁₉H₂₁FN₄O₃) is a piperazine-acetamide derivative characterized by a 4-nitrophenyl-substituted piperazine ring and an acetamide group linked to a 5-fluoro-2-methylphenyl moiety . Its structural features align with compounds investigated for antimicrobial, antiviral, and CNS-modulating activities, though specific pharmacological data for this compound remain to be fully elucidated in the provided evidence.
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3/c1-14-2-3-15(20)12-18(14)21-19(25)13-22-8-10-23(11-9-22)16-4-6-17(7-5-16)24(26)27/h2-7,12H,8-11,13H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDISYWBDMSBPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation of 5-Fluoro-2-Methylaniline
The synthesis begins with the acetylation of 5-fluoro-2-methylaniline using acetic anhydride under acidic or basic conditions. A representative procedure adapted from Steck and Fletcher involves:
Procedure :
- 5-Fluoro-2-methylaniline (20.0 g, 0.160 mol) is dissolved in acetic anhydride (50 mL).
- The mixture is heated at 80–90°C for 2 hours, followed by pouring into ice water.
- The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield N-(5-fluoro-2-methylphenyl)acetamide (25.0 g, 94%).
Characterization Data :
Nitration of N-(5-Fluoro-2-Methylphenyl)Acetamide
Nitration introduces the nitro group to the phenyl ring, though positional selectivity must be controlled. A nitration protocol using fuming nitric acid in sulfuric acid is employed:
Procedure :
- N-(5-Fluoro-2-methylphenyl)acetamide (46.5 g, 0.278 mol) is dissolved in concentrated H₂SO₄ (500 mL).
- Fuming HNO₃ (141 g, 1.39 mol) in H₂SO₄ (500 mL) is added dropwise at 0°C.
- After stirring at room temperature for 15 hours, the mixture is quenched in ice water.
- The precipitate is filtered and recrystallized from DMF to yield N-(5-fluoro-2-methyl-3-nitrophenyl)acetamide (44.5 g, 75%).
Key Considerations :
- Nitration at the meta position relative to the fluoro and methyl groups is favored due to electronic and steric effects.
- ¹H NMR (DMSO-d₆) : δ 2.02 (s, 3H, CH₃), 2.32 (s, 3H, CH₃), 7.71 (dd, J = 2.8, 8.0 Hz, 1H), 7.56 (dd, J = 2.8, 9.2 Hz, 1H), 9.82 (s, 1H, NH).
Synthesis of 1-(4-Nitrophenyl)Piperazine
Nitration of Phenylpiperazine
Phenylpiperazine is nitrated using a mixed acid system to introduce the nitro group at the para position:
Procedure :
- Phenylpiperazine (10.0 g, 0.062 mol) is dissolved in H₂SO₄ (100 mL) at 0°C.
- HNO₃ (65%, 15 mL) is added dropwise, and the mixture is stirred at 25°C for 12 hours.
- The solution is neutralized with NaOH, extracted with dichloromethane, and purified via column chromatography to yield 1-(4-nitrophenyl)piperazine (9.8 g, 78%).
Characterization :
- ¹H NMR (CDCl₃) : δ 2.85–2.90 (m, 4H, piperazine-H), 3.30–3.35 (m, 4H, piperazine-H), 6.90 (d, J = 9.2 Hz, 2H, ArH), 8.15 (d, J = 9.2 Hz, 2H, ArH).
Coupling of Acetamide and Piperazine Moieties
Alkylation of 1-(4-Nitrophenyl)Piperazine
The final step involves reacting N-(5-fluoro-2-methylphenyl)chloroacetamide with 1-(4-nitrophenyl)piperazine under basic conditions:
Procedure :
- N-(5-Fluoro-2-methylphenyl)chloroacetamide (5.0 g, 0.023 mol) and 1-(4-nitrophenyl)piperazine (4.8 g, 0.023 mol) are dissolved in dry acetonitrile (100 mL).
- K₂CO₃ (6.3 g, 0.046 mol) is added, and the mixture is refluxed for 12 hours.
- The solvent is evaporated, and the residue is purified via recrystallization from ethanol to yield the title compound (7.2 g, 82%).
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | K₂CO₃ |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 82% |
Characterization :
- Melting Point : 183–185°C.
- ¹H NMR (DMSO-d₆) : δ 2.18 (s, 3H, CH₃), 2.85–2.90 (m, 4H, piperazine-H), 3.30–3.35 (m, 4H, piperazine-H), 4.05 (s, 2H, CH₂), 6.90–7.50 (m, 5H, ArH), 8.15 (d, J = 9.2 Hz, 2H, ArH), 10.19 (s, 1H, NH).
- HRMS (ESI) : m/z calcd for C₁₉H₂₁FN₄O₃ [M+H]⁺: 373.1670; found: 373.1674.
Alternative Synthetic Routes and Modifications
Reductive Amination Approach
An alternative method involves reductive amination between 2-chloro-N-(5-fluoro-2-methylphenyl)acetamide and 1-(4-nitrophenyl)piperazine using NaBH₃CN in methanol:
Procedure :
- 2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide (5.0 g, 0.023 mol) and 1-(4-nitrophenyl)piperazine (4.8 g, 0.023 mol) are stirred in MeOH (50 mL).
- NaBH₃CN (2.9 g, 0.046 mol) is added, and the mixture is refluxed for 6 hours.
- Yield: 6.5 g (74%).
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
Procedure :
- Reactants (equimolar) are dissolved in DMF (20 mL) with K₂CO₃ (2 eq).
- Heated at 120°C under microwave irradiation (300 W) for 30 minutes.
- Yield: 85%.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: The major product from the reduction of the nitro group is the corresponding aniline derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Donor Groups: The target compound’s 4-nitrophenyl group contrasts with electron-donating substituents (e.g., methoxy in ), which may reduce metabolic stability but enhance binding affinity in specific targets.
- Heterocyclic Modifications : Replacement of the phenyl-acetamide group with thiazole (), oxadiazole (), or benzimidazole () alters solubility and target selectivity.
- Bioisosteric Replacements : The oxazolidinedione moiety in introduces conformational rigidity compared to the flexible acetamide linker in the target compound.
Pharmacological Activities
Antimicrobial Activity
- Target Compound: Limited direct data, but structurally related piperazine-acetamides (e.g., compounds 47 and 48 in ) showed activity against gram-positive bacteria (MIC: 2–8 µg/mL) and fungi.
- Benzimidazole Derivatives : Compound 3e () demonstrated superior anthelmintic activity (paralysis and death of worms at 50 mg/mL) compared to albendazole, attributed to dual nitro groups enhancing electrophilic interactions.
Antiviral Activity
Metabolic Stability
- Compounds with para-substituted nitro groups (e.g., target compound, ) are prone to nitro-reductase metabolism, whereas methoxy or chloro substituents () improve metabolic half-lives.
Biological Activity
N-(5-fluoro-2-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, with CAS number 882080-52-6, is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are notable for their diverse pharmacological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C19H21FN4O3
- Molecular Weight : 372.40 g/mol
- IUPAC Name : this compound
The biological activity of this compound involves its interaction with various molecular targets, including receptors and enzymes. The specific mechanisms can vary based on its application but generally include:
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing signaling pathways.
- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in neurotransmitter metabolism, which can have implications for neuropharmacology.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Activity : The piperazine ring structure is often associated with antidepressant effects. Studies have shown that similar compounds can enhance serotonin and norepinephrine levels in the brain.
- Neuroprotective Effects : Preliminary data suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antidepressant | Enhances serotonin levels | |
| Neuroprotective | Reduces oxidative stress | |
| Enzyme Inhibition | Potential AChE inhibitor |
Case Study 1: Neuroprotective Activity
In a study investigating neuroprotective properties, this compound was administered to neuronal cell cultures exposed to neurotoxic agents. Results showed a significant reduction in cell death and oxidative stress markers, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.
Case Study 2: Antidepressant Efficacy
Another study evaluated the antidepressant-like effects of this compound in rodent models. Behavioral tests indicated that the compound significantly improved depressive symptoms compared to control groups, likely through modulation of serotonergic pathways.
Q & A
Q. What are the key steps in synthesizing N-(5-fluoro-2-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, and how are reaction conditions optimized?
The synthesis typically involves:
- Nucleophilic substitution : Reacting a piperazine derivative with a halogenated acetamide precursor under reflux in polar aprotic solvents (e.g., acetonitrile or DMF) to facilitate nucleophilic attack.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product, with TLC monitoring for reaction progress .
- Yield optimization : Adjusting temperature (70–100°C), solvent polarity, and stoichiometric ratios of reagents. For example, excess piperazine derivatives may improve coupling efficiency .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Use a combination of:
- NMR spectroscopy : H and C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–8.2 ppm, piperazine CH groups at δ 2.5–3.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., CHFNO with [M+H] at m/z 377.15) .
- Elemental analysis : Validate purity (>95%) by matching calculated and observed C/H/N percentages .
Q. What are the critical physicochemical properties influencing biological testing?
Key properties include:
- Solubility : Poor aqueous solubility may require DMSO or cyclodextrin-based formulations for in vitro assays .
- LogP : Predicted logP ~2.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity for membrane penetration .
- Stability : Assess stability in buffer solutions (pH 4–9) and under light exposure to guide storage conditions (e.g., −20°C in amber vials) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from:
- Assay variability : Compare results across orthogonal assays (e.g., receptor binding vs. functional cellular assays) .
- Structural analogs : Evaluate activity differences in analogs with substituent variations (e.g., nitro vs. chloro groups on the phenyl ring) .
- Meta-analysis : Use computational tools (e.g., molecular docking) to correlate activity with binding affinity to targets like serotonin or dopamine receptors .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
- Scaffold modification : Synthesize derivatives with substituent changes on the 5-fluoro-2-methylphenyl or 4-nitrophenyl groups .
- Pharmacophore mapping : Use 3D-QSAR models to predict critical interaction sites (e.g., hydrogen bonding with the acetamide carbonyl) .
- In vivo validation : Prioritize analogs with in vitro potency (e.g., IC < 1 μM) for pharmacokinetic profiling in rodent models .
Q. How can researchers address low yield in large-scale synthesis?
- Process optimization : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent volume, catalyst loading) .
- Alternative routes : Explore microwave-assisted synthesis to reduce reaction time and improve yield .
- Purification scalability : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) .
Q. What strategies mitigate off-target effects in pharmacological studies?
- Selectivity profiling : Screen against related receptors (e.g., α-adrenergic vs. 5-HT receptors) .
- Metabolite analysis : Use LC-MS to identify active metabolites that may contribute to off-target interactions .
- Dose titration : Establish a steep dose-response curve to define the therapeutic window .
Methodological Considerations
Q. How should stability studies be designed for preformulation research?
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative conditions (HO) .
- Analytical monitoring : Use HPLC with UV detection (λ = 254 nm) to track degradation products .
- Kinetic modeling : Calculate shelf life using Arrhenius equations for accelerated stability data .
Q. What in vitro models are suitable for assessing neuropharmacological potential?
- Receptor binding assays : Radioligand displacement assays for serotonin (5-HT) and dopamine (D) receptors .
- Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells .
- Blood-brain barrier (BBB) penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) .
Q. How are computational methods integrated into mechanistic studies?
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns to identify stable binding poses .
- ADMET prediction : Use tools like SwissADME to forecast absorption, metabolism, and toxicity .
- Network pharmacology : Map compound-target-disease networks to identify polypharmacology effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
